4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile
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Overview
Description
4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile is an organic compound characterized by its complex structure, which includes cyano and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the vinyl group: This can be achieved through a Heck reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Attachment of the hydroxyethyl group: This can be done through a nucleophilic addition reaction where an epoxide reacts with an amine to form the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and hydroxyethyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyano-2-(4-aminophenyl)vinyl)benzonitrile
- 4-(1-Cyano-2-(4-hydroxyphenyl)vinyl)benzonitrile
- 4-(1-Cyano-2-(4-methoxyphenyl)vinyl)benzonitrile
Uniqueness
4-(1-Cyano-2-(4-((2-hydroxyethyl)(methyl)amino)phenyl)vinyl)benzonitrile is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVZHWDYXQAFC-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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